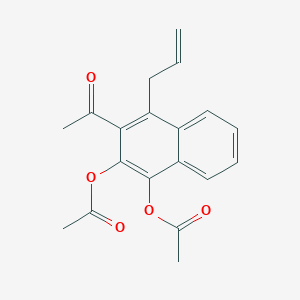![molecular formula C13H19N5O5 B14793001 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-hydroxypropyl)amino]-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14793001.png)
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-hydroxypropyl)amino]-9H-purin-9-yl}oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its tetrahydrofuran ring structure, which is substituted with a hydroxymethyl group and a purine base. The purine base is further modified with a 3-hydroxypropylamino group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Attachment of the Purine Base: The purine base can be attached through a glycosylation reaction, where the tetrahydrofuran ring is reacted with a purine derivative in the presence of a Lewis acid catalyst.
Modification of the Purine Base: The 3-hydroxypropylamino group can be introduced through a nucleophilic substitution reaction, where the purine base is reacted with 3-chloropropanol in the presence of a base.
Industrial Production Methods
Industrial production of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and amino groups can undergo nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols and amines.
Substitution: Formation of ethers, esters, or amides.
Applications De Recherche Scientifique
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological processes, such as DNA replication and repair.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes. Additionally, it can bind to specific receptors and modulate signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base structure.
Guanosine: Another naturally occurring nucleoside with a similar purine base structure.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog with antiviral activity.
Uniqueness
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is unique due to its specific structural modifications, which confer distinct biological activities and therapeutic potential. The presence of the 3-hydroxypropylamino group and the tetrahydrofuran ring distinguishes it from other nucleoside analogs and contributes to its unique mechanism of action and applications.
Propriétés
Formule moléculaire |
C13H19N5O5 |
|---|---|
Poids moléculaire |
325.32 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-[6-(3-hydroxypropylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O5/c19-3-1-2-14-11-8-12(16-5-15-11)18(6-17-8)13-10(22)9(21)7(4-20)23-13/h5-7,9-10,13,19-22H,1-4H2,(H,14,15,16) |
Clé InChI |
AFTUQDRYZGNMJC-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


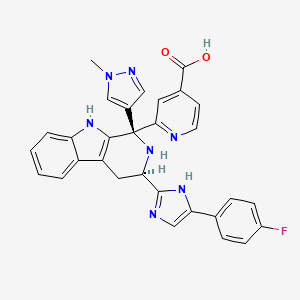
![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)
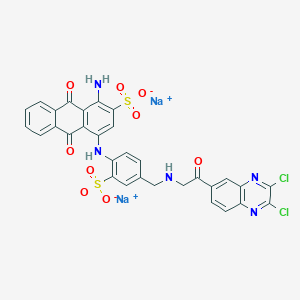
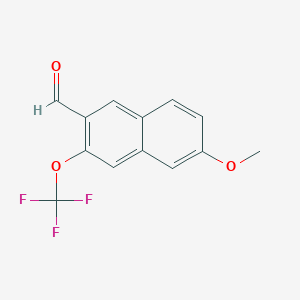
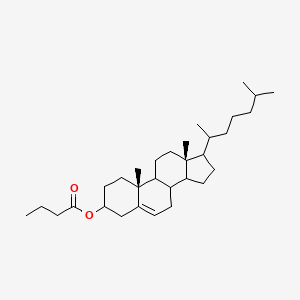

![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
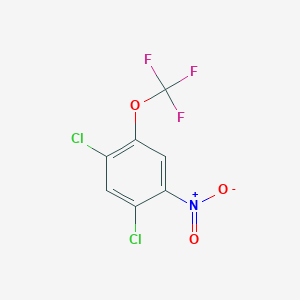
![N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14792979.png)
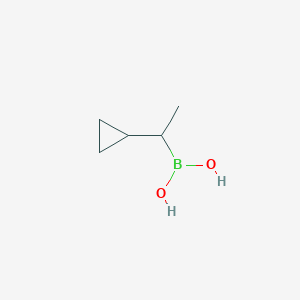
![Methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14792981.png)
![(10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14792983.png)
